3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
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Overview
Description
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a complex organic compound with the molecular formula C16H17NO4S It is known for its unique structure, which includes a thiophene ring, a phenoxy group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction between a halogenated thiophene derivative and a phenol derivative.
Amidation: The intermediate is then subjected to amidation with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-furanecarboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-pyridinecarboxylic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10(2)9-14(18)17-11-3-5-12(6-4-11)21-13-7-8-22-15(13)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLJKYVFIPSBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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